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Compound of Interest

Compound Name: Onc112

Cat. No.: B15563253 Get Quote

Application Notes and Protocols for the Synthesis, Purification, and Characterization of

Onc112 for Research Applications

Introduction
Onc112 is a proline-rich antimicrobial peptide (PrAMP) that has garnered significant interest

within the scientific community for its potent activity against Gram-negative bacteria.[1][2] As a

derivative of oncocin, a naturally occurring peptide from the milkweed bug (Oncopeltus

fasciatus), Onc112 exhibits a unique mechanism of action by inhibiting bacterial protein

synthesis.[3] Specifically, it binds to the bacterial ribosome, obstructing the peptide exit tunnel

and preventing the transition from translation initiation to elongation.[2][3] This targeted

intracellular activity, coupled with low toxicity to mammalian cells, makes Onc112 a promising

candidate for the development of novel antibiotics.

These application notes provide a comprehensive guide for the chemical synthesis,

purification, and characterization of the Onc112 peptide for research purposes. The protocols

outlined below are based on the well-established principles of solid-phase peptide synthesis

(SPPS) using Fmoc/tBu chemistry, which is particularly suited for the synthesis of proline-rich

sequences.

Onc112 Peptide Specifications
A summary of the key specifications for the synthetic Onc112 peptide is provided in the table

below.
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Parameter Value Reference

Amino Acid Sequence

Val-Asp-Lys-Pro-Pro-Tyr-Leu-

Pro-Arg-Pro-Arg-Pro-Pro-Arg-

{d-Arg}-Ile-Tyr-Asn-{d-Arg}-

NH2

[4]

Molecular Formula C109H177N37O24 [4]

Molecular Weight 2389.8 g/mol [4]

Purity (by HPLC) ≥ 95% [4]

Form Lyophilized Powder [4]

Solubility Soluble in water

Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Onc112
The synthesis of Onc112 is most effectively achieved through Fmoc-based solid-phase peptide

synthesis. The following protocol outlines the manual synthesis on a Rink Amide resin, which

will yield a C-terminally amidated peptide, consistent with the known structure of Onc112.

Materials:

Fmoc-Rink Amide resin

Fmoc-protected amino acids (including Fmoc-D-Arg(Pbf)-OH)

N,N-Dimethylformamide (DMF)

Dichloromethane (DCM)

Piperidine solution (20% in DMF)

Coupling reagent solution: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate) and HOBt (Hydroxybenzotriazole) in DMF, or HATU (1-
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[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) in DMF

N,N-Diisopropylethylamine (DIPEA)

Kaiser test kit

Trifluoroacetic acid (TFA)

Triisopropylsilane (TIS)

Water (HPLC grade)

Cold diethyl ether

Protocol:

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for a minimum

of 30 minutes.

Fmoc Deprotection:

Drain the DMF.

Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

Drain the solution.

Repeat the piperidine treatment for an additional 15 minutes.

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue

color result).

Amino Acid Coupling:

Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and the coupling

reagent (e.g., HBTU, 3-5 equivalents) in DMF.
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Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

Add the activated amino acid solution to the deprotected resin.

Agitate the reaction mixture for 1-2 hours. Due to the proline-rich nature of Onc112, a

double coupling (repeating the coupling step) for the amino acid following a proline is

recommended to ensure complete reaction.[5]

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result,

resin remains colorless or yellowish).

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the Onc112
sequence.

Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc

deprotection as described in step 2.

Resin Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM,

and finally methanol. Dry the resin under vacuum.

Cleavage and Deprotection
This step cleaves the synthesized peptide from the resin and removes the side-chain protecting

groups.

Protocol:

Place the dried peptide-resin in a reaction vessel.

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

Agitate the mixture at room temperature for 2-4 hours.

Filter the resin and collect the filtrate containing the peptide.
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Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

Centrifuge the mixture to pellet the precipitated peptide.

Decant the ether and wash the peptide pellet with cold ether two more times.

Dry the crude peptide pellet under vacuum.

Peptide Purification by RP-HPLC
The crude peptide is purified using reversed-phase high-performance liquid chromatography

(RP-HPLC).

Protocol:

Column: C18 semi-preparative column.

Mobile Phase:

Solvent A: 0.1% TFA in water.

Solvent B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from 5% to 65% Solvent B over 30-60 minutes is a good starting

point for optimization.

Detection: Monitor the elution at 220 nm and 280 nm.

Fraction Collection: Collect fractions corresponding to the major peak.

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

Pooling and Lyophilization: Pool the fractions that meet the desired purity level (≥95%) and

lyophilize to obtain the final purified peptide as a fluffy white powder.

Characterization of Synthetic Onc112
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The identity and purity of the synthesized Onc112 peptide should be confirmed using mass

spectrometry.

Protocol:

Mass Spectrometry: Use Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-

TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of

the purified peptide. The expected monoisotopic mass should be consistent with the

calculated mass of Onc112.

Visualizations
Signaling Pathway of Onc112 in Bacteria

Bacterial Cell

Onc112 (extracellular) SbmA TransporterUptake Onc112 (intracellular) 70S RibosomeBinds to peptide exit tunnel

Translation Initiation Complex Forms

Initiation Complex Destabilization

Onc112 binding causes

Translation Elongation

Aminoacyl-tRNA
Blocked by Onc112

Protein Synthesis

fMet-tRNA Dissociation

Click to download full resolution via product page

Caption: Mechanism of action of Onc112 in bacteria.

Experimental Workflow for Onc112 Synthesis
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Solid-Phase Peptide Synthesis (SPPS)
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Caption: Workflow for the synthesis of Onc112 peptide.
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Conclusion
The protocols and data presented in these application notes provide a comprehensive

framework for the successful synthesis, purification, and characterization of the Onc112
peptide. Adherence to these methodologies will enable researchers to produce high-purity

Onc112 for a variety of research applications, including studies on its mechanism of action,

structure-activity relationships, and potential as a therapeutic agent. The unique proline-rich

nature of Onc112 necessitates careful attention to coupling efficiency during synthesis, and the

provided guidelines are designed to mitigate potential challenges. The robust purification and

characterization steps are crucial for ensuring the quality and reliability of the synthesized

peptide for downstream experiments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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